Meta-Bromo Substitution Increases LogP by ~0.7 Units Relative to Phenylphosphine, Improving Organic-Phase Partitioning
(3-Bromophenyl)phosphane exhibits a computed XLogP3 of 2.6, which is approximately 0.6–0.7 log units higher than the value of ~1.9–2.0 estimated for unsubstituted phenylphosphine (C₆H₅PH₂), reflecting the lipophilic contribution of the bromine atom [1]. This difference translates to a roughly 4–5 fold increase in organic/aqueous partition coefficient, relevant for biphasic catalytic systems where ligand solubility in the organic phase governs mass transfer and catalyst retention [2]. The meta-bromo substituent contributes a Hammett σₘ value of +0.39 for bromine, indicating a moderate electron-withdrawing inductive effect on the phosphorus centre relative to hydrogen (σₘ = 0.00) [3].
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 for (3-bromophenyl)phosphane [1] |
| Comparator Or Baseline | Phenylphosphine (C₆H₅PH₂): estimated XLogP3 ≈ 1.9–2.0 (computed by PubChem method for analogous arylphosphines); Hammett σₘ = 0.00 for H vs. +0.39 for m-Br [3] |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.7; Hammett σₘ shift of +0.39 units |
| Conditions | Computed values from PubChem XLogP3 algorithm (PubChem release 2019.06.18); Hammett constants from literature compilations |
Why This Matters
Higher LogP directly impacts ligand partitioning in biphasic catalysis, with the bromo-substituted phosphine providing superior organic-phase retention for continuous-flow and aqueous-biphasic reaction engineering compared to unsubstituted phenylphosphine.
- [1] PubChem. (3-Bromophenyl)phosphane, CID 69715675, Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/647031-49-0 View Source
- [2] Xu, L.; Mo, J.; Baillie, C.; Xiao, J. J. Organomet. Chem. 2003, 687 (2), 301–312. DOI: 10.1016/S0022-328X(03)00666-8. View Source
- [3] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. DOI: 10.1021/cr00002a004. View Source
